molecular formula C13H12F3NO2 B2451157 N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide CAS No. 2411198-82-6

N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide

Cat. No.: B2451157
CAS No.: 2411198-82-6
M. Wt: 271.239
InChI Key: QHQHHOXYJJRRMK-UHFFFAOYSA-N
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Description

N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is a compound that features a trifluoromethyl group, a cyclopropyl ring, and an oxirane (epoxide) ring. The presence of the trifluoromethyl group often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the cyclopropyl ring followed by the introduction of the trifluoromethyl group and the oxirane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the oxirane ring may participate in covalent bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]carboxamide
  • N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxylic acid

Uniqueness

N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the oxirane ring, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)9-4-2-1-3-8(9)12(5-6-12)17-11(18)10-7-19-10/h1-4,10H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQHHOXYJJRRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2C(F)(F)F)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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